molecular formula C16H17F2NO B1469642 2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol CAS No. 339001-19-3

2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol

Cat. No. B1469642
M. Wt: 277.31 g/mol
InChI Key: WKMHORNHIYSUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol (BME-DFPE) is an organic compound that has recently been studied for its potential applications in scientific research and lab experiments. BME-DFPE is a unique compound that has a variety of characteristics that make it a valuable tool in scientific research.

Scientific Research Applications

Alcohol Derivatives in Environmental and Biochemical Studies

Alcohols and their derivatives have been extensively studied for their roles in various environmental and biochemical contexts. For instance, research on ethanol and its impacts on the environment and as a potential biofuel has been highlighted. Ethanol, as a renewable bio-based resource, presents an interesting case for its oxygenated property, which contributes to reducing particulate emissions in compression-ignition engines (Hansen, Zhang, & Lyne, 2005). This property of ethanol to act as an alternative fuel reflects the broader utility of alcohol derivatives in enhancing environmental sustainability.

Another study focused on the chain elongation process using ethanol as an electron donor in open cultures of microbial consortia. This process is aimed at converting organic biomass or wastes into valuable biochemicals, highlighting the efficiency of anaerobic fermentation in biochemical production (Angenent et al., 2016). This research avenue showcases the potential of alcohols and their derivatives in biotechnological applications, particularly in the production of medium-chain carboxylates like n-caproate and n-caprylate.

Furthermore, the role of alcohol derivatives in medical imaging, specifically in the context of Alzheimer's disease, has been explored. Amyloid imaging ligands used to measure amyloid in vivo in the brain have been developed, with certain ligands showing potential for early detection of Alzheimer's disease (Nordberg, 2007). Although not directly related to 2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol, this application underscores the significance of chemical derivatives in advancing medical diagnostics and treatments.

properties

IUPAC Name

2-[benzyl(methyl)amino]-1-(3,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO/c1-19(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(17)15(18)9-13/h2-9,16,20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMHORNHIYSUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.